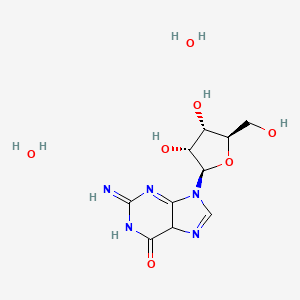

Guanosine, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La guanosina, dihidrato es un nucleósido de purina que consiste en guanina unida a un anillo de ribosa (ribofuranosa) mediante un enlace β-N9-glucosídico. Este compuesto es un polvo cristalino blanco que es inodoro y tiene un sabor salino suave. Es ligeramente soluble en agua y muy soluble en ácido acético . La guanosina, dihidrato juega un papel crucial en varios procesos bioquímicos, incluida la síntesis de ácidos nucleicos y proteínas, la fotosíntesis, la contracción muscular y la transducción de señales intracelulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La guanosina, dihidrato se puede sintetizar mediante síntesis química, hidrólisis enzimática de ARN y fermentación microbiana. La síntesis química implica la glicosilación de ribosa con guanina, seguida de múltiples pasos de modificación química . La hidrólisis enzimática de ARN implica la descomposición del ARN para liberar guanosina, que luego se purifica .

Métodos de producción industrial: La fermentación microbiana es el método más utilizado para la producción industrial de guanosina, dihidrato. Este método implica el uso de cepas genéticamente modificadas de Escherichia coli que sobreexpresan la vía de síntesis de purinas y otras vías relacionadas para aumentar la acumulación de guanosina . El proceso de fermentación se optimiza para lograr altos rendimientos de guanosina, que luego se purifica y cristaliza para obtener la forma dihidratada .

Análisis De Reacciones Químicas

Tipos de reacciones: La guanosina, dihidrato experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se puede fosforilar para formar monofosfato de guanosina (GMP), monofosfato de guanosina cíclico (cGMP), difosfato de guanosina (GDP) y trifosfato de guanosina (GTP) . Estas formas fosforiladas desempeñan funciones esenciales en la señalización celular y la transferencia de energía .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la guanosina, dihidrato incluyen ácido fosfórico, ATP y varias enzimas que catalizan las reacciones de fosforilación . Las reacciones suelen ocurrir en condiciones fisiológicas, como pH neutro y temperaturas moderadas .

Productos principales: Los productos principales formados a partir de las reacciones de la guanosina, dihidrato incluyen GMP, cGMP, GDP y GTP. Estos productos están involucrados en varios procesos bioquímicos, incluida la transducción de señales, la síntesis de proteínas y el metabolismo energético .

Aplicaciones Científicas De Investigación

Guanosina,

Propiedades

Fórmula molecular |

C10H17N5O7 |

|---|---|

Peso molecular |

319.27 g/mol |

Nombre IUPAC |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;dihydrate |

InChI |

InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-6,9,16-18H,1H2,(H2,11,14,19);2*1H2/t3-,4?,5-,6-,9-;;/m1../s1 |

Clave InChI |

DIXWXYBDZQINPQ-LXZNLNGZSA-N |

SMILES isomérico |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O.O |

SMILES canónico |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)